molecular formula C10H18O3 B598555 Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate CAS No. 104036-19-3

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Cat. No.: B598555
CAS No.: 104036-19-3
M. Wt: 186.251
InChI Key: RKAZOQNUZMINIU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a cyclohexane-derived ester featuring a hydroxyl group at the 4-position and a methyl group at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, which allows for modifications to enhance solubility, stability, or biological activity.

Properties

IUPAC Name

ethyl 4-hydroxy-1-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAZOQNUZMINIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(CC1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : Sulfuric acid concentrations between 5–10% (v/v) are optimal, balancing reaction rate and side-product formation.

  • Temperature : Reflux conditions (78–85°C) are maintained to ensure continuous ethanol participation while avoiding dehydration of the hydroxyl group.

  • Solvent Systems : Anhydrous ethanol serves as both solvent and reactant, though toluene or ethyl acetate may be added to azeotrope water, driving the equilibrium toward ester formation.

Challenges and Mitigation

The hydroxyl group on the cyclohexane ring may undergo unintended side reactions, such as oxidation or etherification. To suppress these, inert atmospheres (N₂ or Ar) and controlled reagent addition rates are critical. Post-reaction neutralization with sodium bicarbonate followed by extraction with dichloromethane yields the crude ester, which is purified via vacuum distillation or recrystallization.

Phase Transfer Catalysis (PTC) for Enhanced Efficiency

Phase transfer catalysis offers a robust alternative for esterification under milder conditions, particularly valuable for heat-sensitive substrates. This method leverages quaternary ammonium salts (e.g., tetraethylammonium bromide) to shuttle reactants between aqueous and organic phases.

Protocol Details

  • Catalyst Selection : Tetraethylammonium bromide (10 mol%) in a biphasic system (water/toluene) accelerates the reaction at 50–60°C, reducing energy input.

  • Base Additives : Potassium carbonate (K₂CO₃) maintains a pH of 7–9, preventing acid-catalyzed side reactions.

  • Yield Improvements : PTC achieves conversions exceeding 85% within 6 hours, compared to 12–24 hours for traditional Fischer esterification.

Industrial Applicability

This method aligns with green chemistry principles by minimizing solvent waste and energy consumption. Continuous flow reactors further enhance scalability, as demonstrated in analogous ester syntheses.

Industrial-Scale Production Techniques

Large-scale synthesis demands cost-effective and sustainable approaches. Continuous flow reactors and immobilized enzyme systems are increasingly adopted for this compound production.

Continuous Flow Systems

  • Reactor Design : Tubular reactors with integrated temperature and pressure controls enable precise management of exothermic esterification.

  • Residence Time : Optimized at 30–45 minutes, these systems achieve throughputs of 50–100 kg/day with >90% purity.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymer supports catalyze ester formation at 35–40°C. This method avoids acidic by-products and simplifies purification, though enzyme cost and stability remain challenges.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the discussed preparation methods:

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Scalability
Fischer EsterificationH₂SO₄78–8512–2470–8085–90Moderate
Phase Transfer CatalysisTetraethylammonium Br50–60685–9090–95High
Continuous FlowH₂SO₄80–900.5–190–9595–98Very High
EnzymaticLipase B35–4024–4860–7098–99Low

Key Observations :

  • Continuous flow systems outperform batch methods in yield and scalability but require significant capital investment.

  • Enzymatic routes offer exceptional purity but are constrained by economic and operational factors .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-hydroxy-1-methylcyclohexanecarboxylate and analogous compounds, alongside their physicochemical properties and applications:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
This compound Hydroxy, methyl, ester C₁₁H₁₈O₃ ~198.26 Potential intermediate in multicomponent reactions; hydroxyl group may enhance hydrogen-bonding capacity.
Ethyl 4-(hydroxyimino)-1-phenylcyclohexanecarboxylate Hydroxyimino, phenyl, ester C₁₅H₁₉NO₃ 261.32 Hydroxyimino group introduces oxime functionality, useful in chelation or as a precursor for heterocyclic synthesis. Phenyl group increases lipophilicity.
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate Amino, methyl, ester C₁₀H₁₉NO₂ 193.27 Amino group enables nucleophilic reactivity; potential building block for bioactive molecules (e.g., anticonvulsants or enzyme inhibitors).
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate Oxo (ketone), ethyl, ester C₁₁H₁₈O₃ 198.26 Ketone group enhances electrophilicity; may serve as a substrate for Grignard reactions or reductions.
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate Benzylamino, methyl, ester C₁₇H₂₅NO₂ 275.39 Benzylamino group introduces aromaticity and basicity; potential use in antimicrobial or antitumor agents.
Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate Sulfonamido, methyl, ester, naphthalene C₂₁H₂₅NO₄S 387.49 Sulfonamido group enhances solubility in polar solvents; naphthalene moiety may improve π-π stacking in protein binding.

Detailed Analysis of Structural and Functional Differences

Hydroxy vs. Hydroxyimino Groups

The hydroxyl group in this compound provides hydrogen-bonding capability, which is critical for interactions in biological systems or crystal packing. In contrast, the hydroxyimino group in ethyl 4-(hydroxyimino)-1-phenylcyclohexanecarboxylate introduces a conjugated oxime structure, enabling chelation with metals or participation in cycloaddition reactions .

Amino vs. Hydroxy Substituents

Replacing the hydroxyl group with an amino group (as in ethyl 3-amino-4-methylcyclohexane-1-carboxylate) shifts reactivity toward nucleophilic substitutions or condensations. The amino group’s basicity also alters solubility profiles in acidic environments .

Ketone vs. Ester Functionality

Ethyl 1-ethyl-4-oxocyclohexanecarboxylate features a ketone group, which increases electrophilicity at the carbonyl carbon compared to the ester group in the parent compound. This makes it a better candidate for nucleophilic additions or reductions to form alcohols .

Aromatic vs. Aliphatic Substituents

These groups contrast with the aliphatic methyl group in the parent compound, which primarily affects steric hindrance .

Biological Activity

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS Number: 104036-19-3) is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol, this compound is primarily investigated for its interactions with biomolecules, potential therapeutic properties, and applications in various fields including chemistry, biology, and medicine.

This compound is synthesized through the esterification of 4-hydroxy-1-methylcyclohexanecarboxylic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This method ensures high conversion rates to the ester product. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield.

The biological activity of this compound is attributed to its functional groups—specifically the hydroxyl and ester groups—which facilitate interactions with various enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. A study assessing various compounds found that certain derivatives possess significant antibacterial properties against common pathogens such as Staphylococcus aureus. The structure-activity relationship suggests that modifications in the cyclohexane ring can influence the potency of these compounds .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. While specific data on this compound is limited, related compounds in the cyclohexane family have shown varying degrees of toxicity depending on exposure levels and biological systems. For example, studies have highlighted potential developmental effects in animal models exposed to similar chemicals .

Study on Antibacterial Activity

In a comparative study on the antibacterial effects of various esters, this compound was evaluated alongside other cyclic esters. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The study emphasized the need for further research to explore its efficacy and mechanism of action in greater detail .

Application in Drug Development

This compound is being investigated as a potential precursor in drug development due to its favorable reactivity profiles. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies aimed at developing novel therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 4-hydroxycyclohexanecarboxylateLacks methyl group on cyclohexane ringLimited antibacterial activity
Ethyl 4-oxo-1-methylcyclohexanecarboxylateContains a ketone group instead of hydroxyl groupPotentially higher reactivity
Mthis compoundMethyl ester group instead of ethylVaries based on substitutions

This table illustrates how structural variations can influence biological activities, highlighting the significance of this compound in medicinal chemistry.

Q & A

Q. What are the common synthetic routes and critical reagents for synthesizing Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate?

Methodological Answer:

  • Esterification: React 4-hydroxy-1-methylcyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄).
  • Functional Group Interconversion:
    • Oxidation: Use KMnO₄ (acidic/basic conditions) or CrO₃ to oxidize alcohol precursors to ketones/carboxylic acids.
    • Reduction: Reduce ketones to alcohols with NaBH₄ (mild) or LiAlH₄ (stronger, anhydrous conditions).
  • Substitution: Introduce substituents via alkyl halides or acyl chlorides.
  • Key Considerations: Protect the hydroxyl group during oxidation steps to avoid side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify hydroxyl (δ 1–5 ppm, broad) and ester (δ 4.1–4.3 ppm for –OCH₂CH₃) protons. Coupling constants reveal stereochemistry.
    • ¹³C NMR: Confirm ester carbonyl (δ 165–175 ppm) and quaternary carbons.
  • IR Spectroscopy: Detect O–H (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.
  • Mass Spectrometry: Determine molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve absolute configuration and crystal packing if single crystals are obtained .

Q. How can researchers optimize substitution reactions at the cyclohexane ring?

Methodological Answer:

  • Nucleophilic Substitution: Use alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) for SN2 reactions.
  • Acyl Substitution: React with amines (e.g., NH₃) to form amides; monitor pH to avoid hydrolysis.
  • Steric Considerations: The 1-methyl group may hinder axial attacks; prioritize equatorial substitution pathways.
  • Validation: Compare yields and regioselectivity under varying temperatures (25–80°C) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from NMR data be resolved?

Methodological Answer:

  • NOE Experiments: Perform 2D NOESY to identify spatial proximity of protons (e.g., axial vs. equatorial substituents).
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict coupling constants and compare with experimental ¹H NMR data.
  • X-ray Crystallography: Definitive method for absolute configuration; refine structures using programs like SHELXL .

Q. How does the hydroxyl group influence reactivity in oxidation reactions?

Methodological Answer:

  • Protection Strategies: Protect the hydroxyl group as a silyl ether (e.g., TBSCl) or acetate before oxidation to prevent over-oxidation.
  • Selective Oxidation: Use TEMPO/NaOCl for controlled oxidation of alcohols to ketones without affecting the ester group.
  • Side Reactions: Monitor for decarboxylation or ring-opening under strong acidic conditions (e.g., CrO₃/H₂SO₄) .

Q. How to design experiments to study enzyme interactions with this compound?

Methodological Answer:

  • Binding Assays:
    • Fluorescence Quenching: Titrate the compound into enzyme solutions (e.g., cytochrome P450) and measure fluorescence emission changes.
    • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).
  • Structural Insights: Perform molecular docking (AutoDock Vina) to predict binding poses, focusing on hydrogen bonding with the hydroxyl group.
  • Biological Validation: Use site-directed mutagenesis to confirm critical residues in the enzyme active site .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported reaction yields for similar cyclohexane derivatives?

Methodological Answer:

  • Variable Screening: Systematically test solvent polarity (e.g., THF vs. DCM), temperature (0°C vs. reflux), and catalyst loading.
  • Byproduct Analysis: Use GC-MS or LC-MS to identify side products (e.g., elimination products from dehydration).
  • Reaction Monitoring: Employ in-situ IR or Raman spectroscopy to track intermediate formation .

Q. What advanced techniques differentiate conformational isomers of this compound?

Methodological Answer:

  • Dynamic NMR: Observe coalescence of signals at varying temperatures to determine ring-flipping energy barriers.
  • X-ray Crystallography: Measure puckering parameters (Q, θ, φ) to distinguish chair, boat, or envelope conformations (e.g., Cremer-Pople analysis).
  • Comparative Studies: Contrast with methyl 4-formylcyclohexanecarboxylate derivatives, where substituents stabilize specific conformers .

Tables for Critical Data Comparison

Q. Table 1: Comparison of Oxidation Reagents for Cyclohexanol Derivatives

ReagentConditionsProductYield (%)Side ReactionsReference
KMnO₄/H⁺H₂O, 0°CKetone65Over-oxidation to acid
CrO₃/H₂SO₄Acetone, 25°CKetone78Ester hydrolysis
TEMPO/NaOClCH₂Cl₂, 25°CKetone92Minimal

Q. Table 2: Key Crystallographic Parameters for Cyclohexane Derivatives

CompoundConformationPuckering Parameters (Å, °)Dihedral Angles (°)Reference
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylateHalf-chairQ = 0.477, θ = 50.676.4 (aryl rings)
Methyl 4-formylcyclohexanecarboxylateEnvelopeQ = 0.579, θ = 112N/A

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